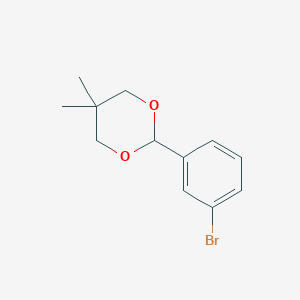
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a brominated phenyl group attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a phenyl precursor followed by cyclization to form the dioxane ring. One common method includes the reaction of 3-bromophenol with acetone in the presence of an acid catalyst to form the dioxane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenyl-dioxane derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of phenyl-dioxane without the bromine atom.
Applications De Recherche Scientifique
Chemistry: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets through its brominated phenyl group. This interaction can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules . The dioxane ring provides structural stability and influences the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
2-(3-Bromo-phenyl)-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxane ring.
2-(4-Bromo-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with the bromine atom in the para position.
2-(3-Chloro-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with a chlorine atom instead of bromine.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
DLIANJNZCYTSCB-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)C2=CC(=CC=C2)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
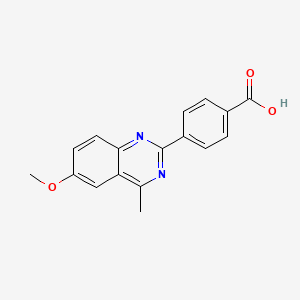
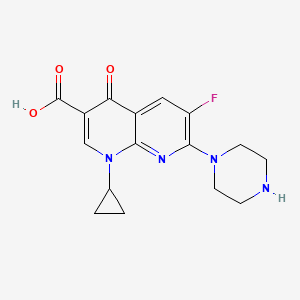

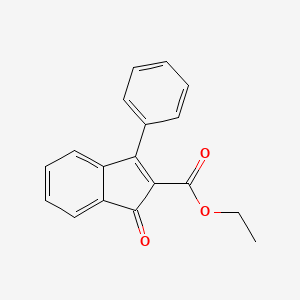
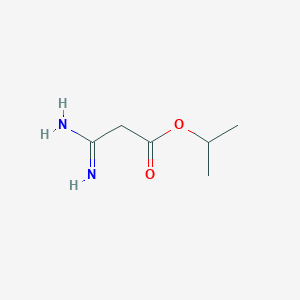
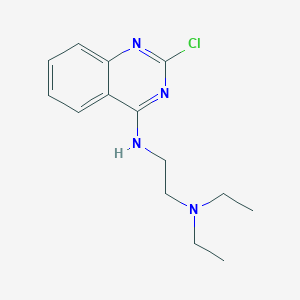
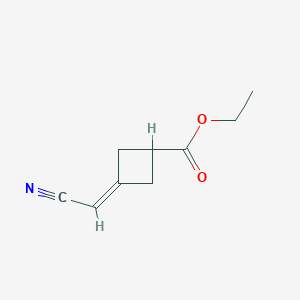
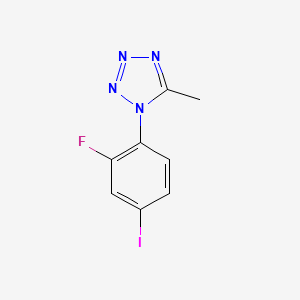

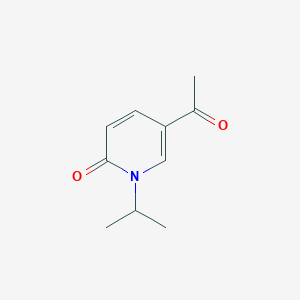

![4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid](/img/structure/B8397773.png)


